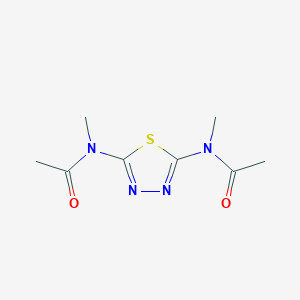
3-Chloropyrrolidine-2,5-dione
Übersicht
Beschreibung
3-Chloropyrrolidine-2,5-dione is a compound with the molecular formula C4H4ClNO2. It is a derivative of Pyrrolidine-2,5-dione, which is an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to yield the final product .Molecular Structure Analysis
In the molecular structure of 3-Chloropyrrolidine-2,5-dione, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å. In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Medicinal Chemistry
3-Chloropyrrolidine-2,5-dione is a significant scaffold in organic substances, playing a crucial role in organic synthesis and medicinal chemistry. It's involved in the conversion to maleimide through Tosylation, a process essential in understanding the properties of pyrrolidine-2,5-diones and related organic synthesis (Yan et al., 2018).
2. Hydrogen Bonding and Crystal Structure Analysis
3-Chloropyrrolidine-2,5-dione derivatives are used to study hydrogen bonding and crystal structures. X-ray crystallography of such derivatives helps in understanding the molecular close packing and hydrogen bond networks, contributing significantly to crystallography and molecular structure analysis (Argay et al., 1999).
3. Corrosion Inhibition
Derivatives of 3-Chloropyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have been studied for their effectiveness as corrosion inhibitors. These studies involve investigating their inhibitive action against carbon steel corrosion in hydrochloric acid medium, highlighting their potential industrial applications (Zarrouk et al., 2015).
4. Cancer Research
In cancer research, 3-Chloropyrrolidine-2,5-dione derivatives are designed as potential tyrosine kinase inhibitors. These derivatives are studied for their ability to inhibit the growth of cancer cell lines and tumors, contributing to the development of new cancer therapies (Kuznietsova et al., 2019).
5. Synthesis of Novel Compounds
3-Chloropyrrolidine-2,5-dione is used in synthesizing novel compounds with potential chemotherapeutic applications. These compounds are synthesized via diazotization reactions and coupling processes, contributing to the development of new drugs and therapeutic agents (Jain et al., 2006).
6. Development of Photoluminescent Polymers
The derivatives of 3-Chloropyrrolidine-2,5-dione are employed in synthesizing photoluminescent conjugated polymers. These polymers have applications in electronic devices due to their unique photoluminescent properties [(Beyerlein & Tieke, 2000)](https://consensus.app/papers/photoluminescent-conjugated-polymers-beyerlein/50d9440450f85a69be3b38c2adeeee46/?utm_source=chatgpt).
7. Synthesis of Disubstituted Derivatives
A method for synthesizing 3,4-disubstituted pyrrolidine-2,5-diones from 3-substituted coumarins has been developed, showcasing the versatility of 3-Chloropyrrolidine-2,5-dione in creating a wide range of chemical compounds. This synthesis contributes to the field of organic chemistry and drug development (Ilieva et al., 2012).
8. Anticancer Activity Research
3-Chloropyrrolidine-2,5-dione derivatives are explored for their anticancer activity, particularly against murine sarcoma 180. This research provides insights into new potential cancer treatments and the medicinal properties of these compounds (Naik et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZMVSJWUHDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559849 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61682-80-2 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylthieno[2,3-b]pyridine](/img/structure/B3354991.png)
![6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one](/img/structure/B3354998.png)
![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3355020.png)
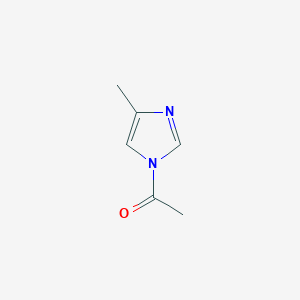

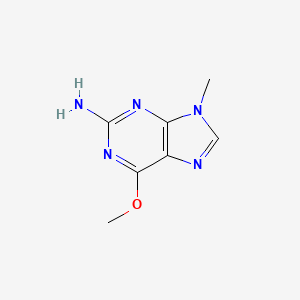
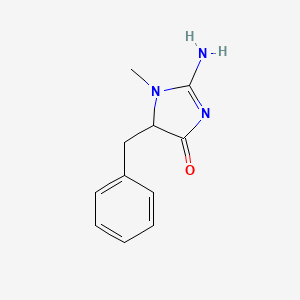
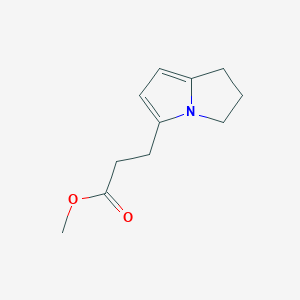
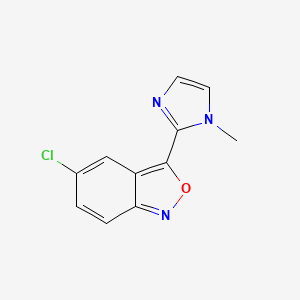
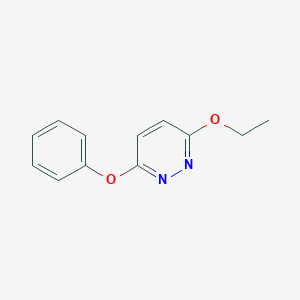
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
